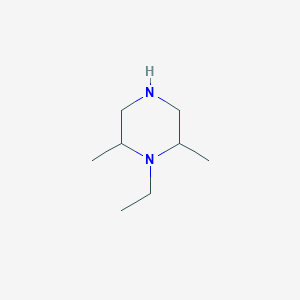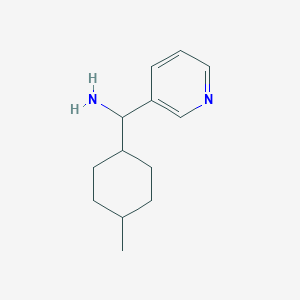
Menglytat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メンリタートは、エトキシ酢酸p-メント-3-イルエステル、5-メチル-2-プロパン-2-イルシクロヘキシル2-エトキシ酢酸としても知られており、分子式がC14H26O3で、分子量が242.36 g/molの化学化合物です 。そのユニークな化学的性質から、さまざまな産業および科学的用途に使用されています。
準備方法
合成経路と反応条件
メンリタートは、エトキシ酢酸とp-メント-3-イルアルコールのエステル化によって合成できます。この反応は、通常、硫酸などの強酸触媒を使用して、エステル化プロセスを促進します。反応は、反応物の所望のエステル生成物への完全な変換を確実にするために、還流条件下で行われます。
工業的生産方法
工業的な設定では、メンリタートは、大規模なエステル化反応器を使用して製造されます。このプロセスには、エトキシ酢酸とp-メント-3-イルアルコールを、酸触媒とともに反応器に連続的に供給することが含まれます。反応混合物を所望の温度に加熱し、反応が完了するまで還流条件下で維持します。次に、生成物は蒸留によって精製して、反応していない原料や副生成物を除去します。
化学反応の分析
反応の種類
メンリタートは、以下を含むさまざまな化学反応を起こします。
酸化: メンリタートは酸化されて、対応するカルボン酸を形成することができます。
還元: メンリタートの還元は、アルコール誘導体をもたらす可能性があります。
置換: メンリタートは求核置換反応を起こすことができ、そのエトキシ基は他の求核剤によって置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 水酸化物イオンやアミンなどの求核剤は、置換反応で使用できます。
生成された主な生成物
酸化: カルボン酸。
還元: アルコール誘導体。
置換: 使用した求核剤に応じて、さまざまな置換エステル。
科学研究における用途
メンリタートは、以下を含む科学研究において幅広い用途があります。
化学: 有機合成における試薬として、および他の化学化合物の調製のための出発物質として使用されます。
生物学: 酵素触媒反応と代謝経路の研究に使用されます。
医学: その潜在的な治療効果と、医薬品化合物の合成のための前駆体として調査されています。
産業: 特殊化学品の製造と、香料や香料の製造における中間体として使用されています。
科学的研究の応用
Menglytat has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
作用機序
メンリタートがその効果を発揮するメカニズムには、特定の分子標的と経路との相互作用が含まれます。生物学的システムでは、メンリタートはエステル加水分解に関与する酵素の基質として作用し、対応する酸とアルコールを形成します。これらの生成物は、さまざまな代謝経路に関与して、細胞プロセスと機能に影響を与えます。
類似の化合物との比較
類似の化合物
酢酸エチル: さまざまな産業用途で使用される類似のエステル化合物。
酢酸メチル: 同様の特性と用途を持つ別のエステル。
酢酸イソプロピル: 類似の化学的挙動を持つエステル化合物。
メンリタートの独自性
メンリタートは、p-メント-3-イル基とエトキシ酢酸部分の存在など、その特定の構造的特徴により際立っています。これらの構造要素は、ユニークな化学的性質を付与し、メンリタートを研究や産業における特殊な用途に適したものにします。
類似化合物との比較
Similar Compounds
Ethyl acetate: Similar ester compound used in various industrial applications.
Methyl acetate: Another ester with similar properties and uses.
Isopropyl acetate: Ester compound with comparable chemical behavior.
Uniqueness of Menglytat
This compound stands out due to its specific structural features, such as the presence of the p-menth-3-yl group and the ethoxyacetic acid moiety. These structural elements confer unique chemical properties, making this compound suitable for specialized applications in research and industry.
特性
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-ethoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-5-16-9-14(15)17-13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGZIMYAPNIRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)OC1CC(CCC1C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862227 |
Source


|
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl ethoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12090701.png)

![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)


![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)
![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
